N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15NOS2 and its molecular weight is 301.42. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis
Research demonstrates the structural significance of compounds related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide in crystallography. For instance, the crystal structure of a related compound, N-[2,6-bis(propan-2-yl)phenyl]carbothioamide, was analyzed, revealing molecules assembling via hydrogen bonds into helical chains. This insight into molecular arrangement could inform the design of new materials and drugs (Omondi & Levendis, 2012).
Heterocyclic Synthesis
Compounds with structures similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide serve as key intermediates in the synthesis of diverse heterocyclic compounds. For example, thiophenylhydrazonoacetates were synthesized for further reactivity studies, leading to the creation of pyrazole, isoxazole, and other derivatives. These findings open avenues for the development of novel compounds with potential pharmaceutical applications (Mohareb et al., 2004).
Pharmaceutical Research
Research into similar compounds has shown significant potential in pharmaceutical applications. For instance, novel thiophene derivatives synthesized from related precursors were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating high activity. Such studies highlight the therapeutic potential of compounds within this chemical class (Amr et al., 2010).
Catalysis and Material Science
Compounds structurally related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide have been explored for their utility in catalysis and material science. For example, benzene-1,3,5-tricarboxamides, related in function to the compound of interest, were used to construct covalent organic frameworks, showcasing their role in heterogeneous catalysis (Li et al., 2019).
Synthesis and Characterization
Further research has focused on the synthesis and characterization of thiophene-2-carboxamide derivatives for antimicrobial evaluation, demonstrating the chemical versatility and potential biological activity of this compound class. Such studies contribute to the ongoing exploration of new drugs and materials (Talupur et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide Similar compounds with a benzo[b]thiophen structure have been shown to have affinity towards 5-ht1a serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The exact mode of action of This compound Compounds with similar structures have been shown to interact with their targets through electrostatic interactions . These interactions can influence the binding affinity of the compound to its target .
Biochemical Pathways
The specific biochemical pathways affected by This compound Serotonin receptors, such as the 5-ht1a receptor, are known to be involved in numerous biochemical pathways that regulate various physiological functions .
Result of Action
The molecular and cellular effects of This compound The interaction of similar compounds with 5-ht1a serotonin receptors can influence numerous physiological functions .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS2/c1-11(17-16(18)15-7-4-8-19-15)9-12-10-20-14-6-3-2-5-13(12)14/h2-8,10-11H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJCNQBWVECNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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